3-Bromo-7-fluoro-1H-indole
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Overview
Description
3-Bromo-7-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 3-Bromo-7-fluoro-1H-indole typically involves halogenation reactions. Another approach involves the use of flavin-dependent halogenases, which can selectively introduce bromine and fluorine atoms into the indole structure . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
3-Bromo-7-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The presence of bromine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogenation catalysts.
Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-7-fluoro-1H-indole has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with antiviral, anticancer, and anti-inflammatory properties.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Industrial Applications: The compound’s unique reactivity makes it valuable in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3-Bromo-7-fluoro-1H-indole exerts its effects is primarily through its interaction with biological targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity . Molecular pathways involved include inhibition of specific enzymes and interaction with cellular signaling pathways .
Comparison with Similar Compounds
3-Bromo-7-fluoro-1H-indole can be compared with other halogenated indoles, such as:
3-Bromo-1H-indole: Lacks the fluorine atom, resulting in different reactivity and biological activity.
7-Fluoro-1H-indole: Lacks the bromine atom, affecting its chemical properties and applications.
3-Chloro-7-fluoro-1H-indole:
The unique combination of bromine and fluorine in this compound provides distinct advantages in terms of reactivity and application potential.
Properties
Molecular Formula |
C8H5BrFN |
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Molecular Weight |
214.03 g/mol |
IUPAC Name |
3-bromo-7-fluoro-1H-indole |
InChI |
InChI=1S/C8H5BrFN/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H |
InChI Key |
YSBVGECQDWYWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2Br |
Origin of Product |
United States |
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